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Tat-NR2B9c (NA-1): A Neuroprotective Peptide
for Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tat-NR2B9c, also known as NA-1, is a neuroprotective peptide that has shown significant
promise in preclinical and clinical studies for the treatment of acute ischemic stroke.[1][2] This
peptide is designed to mitigate the excitotoxic cascade initiated by cerebral ischemia, a key
contributor to neuronal death.[1][3] This technical guide provides a comprehensive overview of
the neuroprotective effects of Tat-NR2B9c in various stroke models, detailing its mechanism of
action, experimental protocols, and quantitative efficacy data.

Mechanism of Action

Tat-NR2B9c exerts its neuroprotective effects by targeting the protein-protein interactions
downstream of N-methyl-D-aspartate receptor (NMDAr) activation.[1] Specifically, it disrupts the
coupling of NMDArs to deleterious signaling pathways mediated by the scaffolding protein
postsynaptic density-95 (PSD-95).[1][3]

The peptide consists of two key components:
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o Tat: A cell-penetrating peptide derived from the HIV trans-activator of transcription, which
facilitates its entry into neurons.[4]

* NR2B9c: A nine-amino-acid sequence corresponding to the C-terminus of the GIluN2B
(formerly NR2B) subunit of the NMDAr. This sequence competitively inhibits the binding of
PSD-95 to the NMDAr.[1][3]

By binding to PSD-95, Tat-NR2B9c uncouples the NMDAr from neuronal nitric oxide synthase
(nNOS), thereby preventing the production of nitric oxide (NO), a key molecule in the
excitotoxic cascade.[1][3] Furthermore, recent studies have revealed that Tat-NR2B9c also
blocks the NMDA-induced activation of neuronal NADPH oxidase, preventing the production of
superoxide.[3][5] This dual action on both NO and superoxide production is believed to be
central to its neuroprotective efficacy, as the combination of these molecules forms the highly
damaging peroxynitrite radical.[3]

The peptide has been shown to reduce the association of PSD-95 with GIuN2B and decrease
NMDA-induced activation of p38 MAP kinase.[6][7] Importantly, this targeted disruption of
excitotoxic signaling does not interfere with the normal synaptic function of NMDArs.[1]
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Tat-NR2B9c disrupts the excitotoxic cascade by inhibiting PSD-95.

Efficacy in Preclinical Stroke Models

Tat-NR2B9c has demonstrated robust neuroprotective effects across a range of animal models

of ischemic stroke.

In Vitro and Rodent Models

In cultured cortical neurons, Tat-NR2B9c effectively protects against excitotoxicity.[1] In rodent
models of stroke, particularly the middle cerebral artery occlusion (MCAO) model, Tat-NR2B9c
has been shown to significantly reduce infarct volumes and improve long-term neurobehavioral
outcomes, even when administered up to 3 hours after the ischemic insult.[1] Delayed
administration in the subacute phase (starting at day 4) in rats has also been shown to promote
functional recovery, neurogenesis, and increase dendritic spine density.[8]
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] Ischemia Tat-NR2B9c o
Animal Model . Key Findings Reference
Duration Dose
Rat (transient ) - >50% reduction
90 min Not specified o [9]
MCAO) in infarct volume.
Significant
reduction in
infarct volume
Rat (transient or and improved
permanent Not specified Not specified long-term [1]
MCAO) neurobehavioral
outcomes when
administered 3
hours post-insult.
Mouse (transient ) 26.0% reduction
60 min 10 nmol/g o [9][10]
MCAO) in infarct volume.
24.5% reduction
Mouse (transient ) in infarct volume
30 min 10 nmol/g [9][10]

MCAO)

(not statistically

significant).

Note: Efficacy in mice was found to be dose-dependent, with a dose of 3 nmol/g being

ineffective, highlighting the importance of dose translation between species.[9][10]

Non-Human Primate Models

To bridge the translational gap between rodent studies and human clinical trials, Tat-NR2B9c

was evaluated in gyrencephalic non-human primates.[11][12] In a model mimicking embolic

strokes that can occur during endovascular aneurysm repair, primates treated with Tat-NR2B9c

after the onset of stroke showed a significant reduction in both the number and volume of

strokes as visualized by MRI.[11][12] In macaques subjected to MCAO, treatment with Tat-

NR2B9c 3 hours after onset resulted in a significant reduction in infarct size and improved

neurobehavioral scores.[1]
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] Stroke Tat-NR2B9c o
Animal Model . o . Key Findings Reference
Induction Administration
Significantly
Cynomolgus Embolic strokes Post-stroke reduced number [1912]
Macaques (iatrogenic) onset and volume of
strokes.
Significant
reduction in
3 hours post- infarct size and
Macaques MCAO [1]

MCAO

improved
neurobehavioral

assessment.

Clinical Trials

The promising preclinical data led to the investigation of Tat-NR2B9c (rebranded as NA-1) in
human clinical trials.[1] The ENACT (Efficacy and Safety of NA-1 in patients with iatrogenic

stroke after endovascular aneurysm repair) Phase 2 trial investigated NA-1 in patients

undergoing endovascular repair of intracranial aneurysms, a procedure with a known risk of

iatrogenic stroke.[13][14]
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) Patient -
Trial Name Phase . Key Findings Reference
Population
NA-1 was safe
and well-
tolerated.
Patients in the
NA-1 group had
Patients fewer ischemic
undergoing infarcts
ENACT 2 [13][14]
endovascular compared to the

aneurysm repair placebo group.
No significant
difference in the

total volume of

lesions was

observed.
Patients with Designed to
acute ischemic determine the

ESCAPE-NA1 3 stroke _ sa1-‘ety and [2][15]

undergoing efficacy of NA-1
endovascular in reducing
thrombectomy global disability.

Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia in rodents and
larger animals.

¢ Anesthesia: The animal is anesthetized.

e Incision: A midline incision is made in the neck to expose the common carotid artery (CCA),
external carotid artery (ECA), and internal carotid artery (ICA).
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» Vessel Ligation: The ECAis ligated and dissected distally. The CCA and ICA are temporarily
clamped.

o Filament Insertion: A small incision is made in the ECA stump, and a silicon-coated
monofilament is inserted and advanced into the ICA to occlude the origin of the middle
cerebral artery (MCA).

e Occlusion Period: The filament is left in place for a predetermined duration (e.g., 30, 60, or
90 minutes) to induce transient ischemia. For permanent MCAOQ, the filament is not
removed.

o Reperfusion: For transient MCAO, the filament is withdrawn to allow blood flow to resume.
o Closure: The incision is closed, and the animal is allowed to recover.

o Tat-NR2B9c Administration: The peptide or placebo is typically administered intravenously at
a specified time point before, during, or after the MCAO procedure.

o Outcome Assessment: Infarct volume is assessed at a later time point (e.g., 24 or 48 hours)
using techniques like 2,3,5-triphenyltetrazolium chloride (TTC) staining or MRI. Neurological
function is evaluated using standardized behavioral tests.

Experimental Workflow for MCAO Studies
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A typical experimental workflow for evaluating Tat-NR2B9c in a rodent MCAO model.
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In Vitro Excitotoxicity Assay

o Cell Culture: Primary cortical neurons are cultured.

o Treatment: Neurons are pre-incubated with Tat-NR2B9c or a control peptide for a specified
duration (e.g., 15 minutes).[3]

» NMDA Exposure: NMDA is added to the culture medium to induce excitotoxicity.
 Incubation: The cells are incubated for a set period (e.g., 30 minutes with NMDA).[3]

e Washout and Recovery: The NMDA-containing medium is replaced with fresh medium, and
the neurons are allowed to recover for 24 hours.[3]

 Viability Assessment: Cell viability is assessed by counting live and dead neurons, often
using fluorescent dyes like calcein-AM (for live cells) and Hoechst 33258 (for dead cells).[3]

Conclusion

Tat-NR2B9c (NA-1) represents a promising neuroprotective agent for acute ischemic stroke. Its
targeted mechanism of action, which uncouples NMDArs from downstream excitotoxic
signaling pathways involving both nitric oxide and superoxide production, has been validated in
numerous preclinical models.[1][3] The successful translation from rodent to non-human
primate models, and subsequently into human clinical trials, underscores its potential as a
therapeutic intervention.[1][11][13] Further research and the outcomes of ongoing clinical trials
will be crucial in determining its ultimate role in the clinical management of stroke.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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